molecular formula C18H13ClN4S2 B2873340 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide CAS No. 478247-62-0

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide

Cat. No.: B2873340
CAS No.: 478247-62-0
M. Wt: 384.9
InChI Key: IPZSISGUIMJNID-UHFFFAOYSA-N
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Description

The compound 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C₁₈H₁₃ClN₄S₂ and a molecular weight of 384.91 g/mol . It features a 1-phenyl core substituted at the 4-position with a 2-chlorophenyl sulfide group and at the 6-position with a methylsulfanyl moiety.

Properties

IUPAC Name

4-(2-chlorophenyl)sulfanyl-6-methylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN4S2/c1-24-18-21-16-13(11-20-23(16)12-7-3-2-4-8-12)17(22-18)25-15-10-6-5-9-14(15)19/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZSISGUIMJNID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2C3=CC=CC=C3)C(=N1)SC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to scale up the production while minimizing environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide involves the inhibition of protein tyrosine kinases (PTKs), which play a crucial role in cellular activities such as growth, differentiation, and metabolism. By inhibiting these kinases, the compound can disrupt the signaling pathways that promote cancer cell proliferation and survival . Molecular docking studies have shown that the compound binds effectively within the active site of the epidermal growth factor receptor (EGFR) tyrosine kinase, leading to its inhibition .

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Reported Biological Activity Reference
Target Compound 6-(methylsulfanyl), 4-(2-chlorophenyl sulfide) C₁₈H₁₃ClN₄S₂ 384.91 Not explicitly stated
4-Benzylsulfanyl-1H-pyrazolo[3,4-d]pyrimidine 4-benzylsulfanyl Not provided Not provided Antiviral, anti-mycobacterial, anticancer
Pyrazolo[3,4-d]pyrimidine-6-amine TRAP1 inhibitor 6-amine Not provided Not provided Mitochondrial TRAP1 inhibition, anticancer (in vivo)
4-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine 4-methylsulfanyl C₆H₆N₄S Not provided Structural data available (IR spectroscopy)
Cyclohexyl 1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide 4-cyclohexyl sulfide C₁₇H₂₀N₄S Not provided No activity data provided

Key Findings and Implications

Substituent Effects on Bioactivity :

  • The benzylsulfanyl substituent in is associated with antiviral and anti-mycobacterial activities, likely due to enhanced lipophilicity and target binding. In contrast, the methylsulfanyl group in the target compound may offer metabolic stability but reduced steric bulk compared to benzyl .
  • The 6-amine group in TRAP1 inhibitors (e.g., ) enables mitochondrial permeability and high plasma stability, critical for anticancer activity. The 6-methylsulfanyl group in the target compound may compromise mitochondrial targeting but improve resistance to oxidative degradation .

Replacing the 2-chlorophenyl group with a cyclohexyl moiety (as in ) increases hydrophobicity, which could enhance membrane permeability but reduce aqueous solubility.

Metabolic and Pharmacokinetic Profiles :

  • TRAP1 inhibitors with a 6-amine substituent exhibit superior metabolic stability , whereas sulfide-containing derivatives (e.g., target compound) may undergo faster hepatic clearance due to sulfur oxidation pathways.

Biological Activity

The compound 2-chlorophenyl 6-(methylsulfanyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl sulfide , with the molecular formula C18H13ClN4S2C_{18}H_{13}ClN_4S_2 and a molecular weight of 384.91 g/mol, is part of the pyrazolo[3,4-d]pyrimidine class known for various biological activities, particularly in antiviral and anti-inflammatory applications. This article reviews its biological activity based on recent studies and findings.

  • Molecular Formula : C18H13ClN4S2C_{18}H_{13}ClN_4S_2
  • Molecular Weight : 384.91 g/mol
  • CAS Number : 478247-62-0

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-d]pyrimidines exhibit significant antiviral properties. For instance:

  • Compounds in this class have been shown to inhibit herpes simplex virus type-1 (HSV-1) and other viral pathogens effectively. A structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the pyrazolo ring enhance antiviral efficacy against HIV and measles virus (MeV) .

Anti-inflammatory Activity

The compound has also demonstrated potential as an anti-inflammatory agent. The following details summarize its effects:

  • In vitro assays indicated that certain pyrazolo derivatives exhibited IC50 values ranging from 0.02 to 0.04 μM against COX-2, a key enzyme in inflammatory processes .
  • A series of synthesized compounds showed significant edema inhibition percentages compared to standard anti-inflammatory drugs like diclofenac .

Case Study 1: Antiviral Efficacy

A study conducted by Ndungu et al. evaluated several pyrazole derivatives against MeV, highlighting that one compound exhibited an EC50 of 60 nM, showcasing its potential as a therapeutic agent .

Case Study 2: Anti-inflammatory Potential

Research on a new series of pyrazole derivatives indicated that compounds with specific substitutions displayed high COX-2 inhibitory activity, with IC50 values comparable to leading anti-inflammatory medications .

Data Table: Biological Activity Summary

Activity Type Target Pathogen/Enzyme IC50/EC50 Values Reference
AntiviralHSV-1Not specified
AntiviralMeVEC50 = 60 nM
Anti-inflammatoryCOX-2IC50 = 0.02 - 0.04 μM
Anti-inflammatoryEdema InhibitionIC50 = Various

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